5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione
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Overview
Description
5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione typically involves multi-step organic reactions. One common method includes the aldol condensation reaction between isoquinoline-1,3-dione and suitable aldehydes or ketones . The reaction conditions often require the presence of a base catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Its potential therapeutic properties are being explored in preclinical and clinical studies.
Industry: The compound is used in the development of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- Isoquinoline-1,3-dione
- Benzimidazo[2,1-a]isoquinoline
- N-isoindoline-1,3-dione
Uniqueness
What sets 5,5-Diethyl-1-(morpholinocarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione apart from similar compounds is its unique structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5,5-diethyl-1-(morpholine-4-carbonyl)-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione |
InChI |
InChI=1S/C21H24N2O4/c1-3-21(4-2)13-14-7-5-6-8-15(14)17-16(18(24)20(26)23(17)21)19(25)22-9-11-27-12-10-22/h5-8H,3-4,9-13H2,1-2H3 |
InChI Key |
FWYWWHJQQXUGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C(C(=O)C(=O)N31)C(=O)N4CCOCC4)CC |
Origin of Product |
United States |
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